(R)-3-羟基丁酸

描述

(R)-3-Hydroxybutyric acid (R-3HB) is a chiral compound with significant physiological functions in the human body and potential industrial applications. It is a monomeric unit that can be polymerized to form poly[(R)-3-hydroxybutyrate] (PHB), a biodegradable polyester with properties suitable for various applications, including the production of bioplastics .

Synthesis Analysis

The synthesis of PHB and its copolymers can be achieved through various methods. Enzyme-catalyzed synthesis allows for the formation of macroscopic PHB granules in vitro when polyhydroxyalkanoate (PHA) synthase is exposed to (R)-3-hydroxybutyryl coenzyme A . Ring-opening polymerization is another method used to synthesize copolymers of (R)-3HB with other hydroxyalkanoic acids, which can alter the physical properties of the resulting material . Additionally, a novel Halomonas sp. OITC1261 has been identified for the efficient production of R-3HB under aerobic conditions, which could contribute to improved mass production technology .

Molecular Structure Analysis

The molecular structure of PHB and its copolymers has been extensively studied using techniques such as NMR spectroscopy, X-ray diffraction, and differential scanning calorimetry. These studies have revealed the random sequence distribution of monomeric units in copolymers and the influence of composition on the crystallinity and melting temperatures of the materials . High-resolution solid-state 13C NMR studies have provided insights into the different phases present in solid PHB, including crystalline and amorphous regions .

Chemical Reactions Analysis

PHB undergoes hydrolytic degradation under various conditions, leading to the formation of monomeric products such as 3HB and crotonic acid. The kinetics and mechanism of this degradation have been studied, revealing that the process is influenced by factors such as the physical state of the PHB matrix and the pH of the environment . Enzymatic degradation has also been explored, with specific enzymes such as PHB depolymerase and lipase being able to degrade PHB and its copolymers, yielding monomers and oligomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of PHB and its copolymers are determined by their composition and synthesis methods. These properties include glass-transition temperatures, melting temperatures, crystallinity, and enzymatic degradability. Copolymers with different hydroxyalkanoic acids exhibit varied thermal properties and degradability profiles, which can be tailored for specific applications . The enzymatic degradability of these materials is particularly important for their potential use in biomedical applications and environmentally friendly packaging .

科学研究应用

利用 CO2 进行生物技术生产

Ishizaki、Tanaka 和 Taga (2001) 研究了利用氢氧化细菌 Ralstonia eutropha 的自养培养,从 H2、O2 和 CO2 等气体生产聚 D-3-羟基丁酸 (P(3HB)) 的生物技术方面。他们强调了循环气体闭路培养系统对于从 CO2 大规模生产 P(3HB) 的重要性。该研究还强调了必须将气相中的 O2 浓度保持在 6.9% (v/v) 以下,以防止爆炸风险。结果表明,在保持最佳 O2 浓度时,P(3HB) 的产量和生产率有望很高,尽管与补料分批培养相比,在恒定培养器培养中的连续生产效率较低。建议利用细菌 Alcaligenes latus 从 CO2 生产 P(3HB) 更有效,因为它即使在指数增长阶段也会积累 P(3HB) (Ishizaki, Tanaka, & Taga, 2001)。

转化为增值化学品和燃料

Kang 等人 (2022) 综述了将聚 3-羟基丁酸酯 (PHB) 转化为目标化学品和燃料的各种回收策略。PHB 的结构均匀性使其成为生产一系列增值化学品和燃料(如巴豆酸、丙烯、液体燃料、正丁醇等)的可持续原料。该论文系统地回顾了反应途径、应用、目标产品的市场潜力,并将当前的生物精炼厂与传统的石油精炼厂进行了比较。该研究得出的结论是,PHB 衍生的化学品和燃料具有成熟的市场,而 PHB 的定制增值是一个很有前景的市场拓展和环境和能源效益途径 (Kang et al., 2022)。

作用机制

Target of Action

It’s worth noting that similar compounds like alpha-lipoic acid have been found to interact with various enzymes and molecular targets within the body .

Mode of Action

For instance, Alpha-Lipoic Acid, a similar compound, has been found to enhance insulin sensitivity, increase glucose uptake in muscle cells, and promote the burning of stored fat for energy .

Biochemical Pathways

For example, Alpha-Lipoic Acid is known to play a role in aerobic metabolism, converting blood sugar (glucose) into energy using oxygen .

Pharmacokinetics

It’s important to note that the bioavailability and pharmacokinetics of such compounds can be influenced by various factors, including dosage, route of administration, and individual patient characteristics .

Result of Action

Similar compounds like alpha-lipoic acid have been found to have various effects, such as aiding in weight loss, managing blood sugar levels, and acting as powerful antioxidants .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the activity and stability of similar compounds .

属性

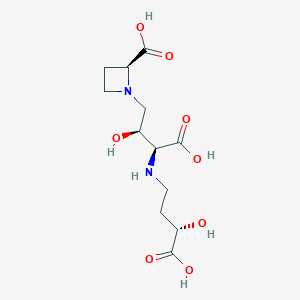

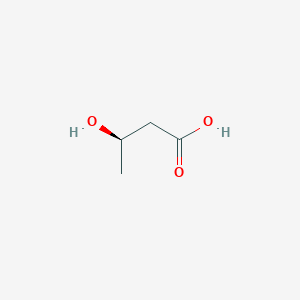

IUPAC Name |

(3R)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBMMWSBFZVSSR-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29435-48-1, 141455-97-2 | |

| Record name | Poly[(-)-3-hydroxybutyric acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29435-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Microbial poly(3-hydroxybutyrate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141455-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3041829 | |

| Record name | D-3-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

(R)-3-Hydroxybutyric acid | |

CAS RN |

625-72-9 | |

| Record name | (R)-3-Hydroxybutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybutanoic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-3-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBUTANOIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/148ULJ1DF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49 - 50 °C | |

| Record name | 3-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of (R)-3-Hydroxybutyric acid?

A1: The molecular formula of (R)-3-Hydroxybutyric acid is C4H8O3, and its molecular weight is 104.10 g/mol.

Q2: How can (R)-3-Hydroxybutyric acid be characterized spectroscopically?

A2: (R)-3-Hydroxybutyric acid can be characterized using techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. FT-IR can identify functional groups like hydroxyl and carboxyl present in the molecule, while NMR provides detailed information about the arrangement of atoms and the molecule's stereochemistry.

Q3: What is the biological significance of (R)-3-Hydroxybutyric acid?

A3: (R)-3-Hydroxybutyric acid is a ketone body produced by the liver during periods of low glucose availability. It acts as an alternative energy source for various tissues, including the brain, heart, and muscles. [, ]

Q4: How does (R)-3-Hydroxybutyric acid interact with its targets to exert its effects?

A4: Research suggests that (R)-3-Hydroxybutyric acid might interact with specific receptors and signaling pathways. For instance, it has been linked to the activation of the hydroxycarboxylic acid receptor 2 (HCAR2), which plays a role in regulating energy metabolism and inflammation. [, ]

Q5: What are the potential applications of (R)-3-Hydroxybutyric acid?

A5: (R)-3-Hydroxybutyric acid holds promise in various fields:

- Biomedicine: It could be used in the treatment of metabolic disorders, neurological diseases, and as a component of biocompatible materials. [, , ]

- Industrial Biotechnology: It serves as a precursor for the production of biodegradable plastics like poly[(R)-3-hydroxybutyrate] (PHB). [, , ]

Q6: How is (R)-3-Hydroxybutyric acid produced?

A6: (R)-3-Hydroxybutyric acid can be produced through different methods:

- Bacterial Fermentation: Several bacteria, including Ralstonia eutropha and Halomonas sp., naturally synthesize (R)-3-Hydroxybutyric acid as a storage compound. [, , ]

- Chemical Synthesis: Chemical synthesis routes, often starting from chiral precursors like (R)-3-hydroxybutyric acid, are also employed. []

Q7: What enzymes are involved in the degradation of (R)-3-Hydroxybutyric acid?

A7: Enzymes like poly(hydroxybutyrate) depolymerase (PHB depolymerase) are crucial for degrading poly[(R)-3-hydroxybutyrate] (PHB) into (R)-3-Hydroxybutyric acid. This process is essential for the biodegradation of PHB-based materials. [, , , , ]

Q8: What is poly[(R)-3-hydroxybutyrate] (PHB)?

A8: Poly[(R)-3-hydroxybutyrate] (PHB) is a biodegradable polyester naturally produced by various microorganisms as a carbon and energy reserve. It serves as a precursor to (R)-3-Hydroxybutyric acid upon degradation. [, , , ]

Q9: How does the molecular weight of PHB affect its properties?

A9: The molecular weight of PHB significantly influences its mechanical properties. High molecular weight PHB tends to be more brittle, while lower molecular weight versions exhibit increased flexibility. [, , ]

Q10: How can the properties of PHB be modified for specific applications?

A10: Various strategies can modify PHB's properties:

- Blending: Blending PHB with other polymers like poly(lactic acid) (PLA) or poly(ethylene glycol) (PEG) can improve its flexibility, processability, and degradation characteristics. [, , , ]

- Copolymerization: Introducing different monomer units into the PHB chain can alter its crystallinity, melting point, and degradation behavior. [, ]

Q11: How does the crystallinity of PHB affect its biodegradability?

A11: The degree of crystallinity in PHB influences its degradation rate. Higher crystallinity typically leads to slower degradation, while less crystalline or amorphous PHB degrades more rapidly. This is because the more ordered structure of crystalline regions makes it harder for enzymes to access and break down the polymer chains. [, , , ]

Q12: What factors can affect the rate of enzymatic degradation of PHB?

A12: Several factors influence the enzymatic degradation of PHB:

- Enzyme Type and Concentration: The specific PHB depolymerase used and its concentration significantly impact degradation rates. Different depolymerases exhibit varying affinities for PHB. [, , ]

- pH and Temperature: Enzymes have optimal pH and temperature ranges for activity. Deviations from these optima can affect degradation rates. [, ]

- Surface Area: Materials with a higher surface area generally degrade faster due to increased enzyme accessibility. []

Q13: What are the potential applications of PHB and its copolymers in biomedicine?

A13: PHB and its copolymers are being investigated for various biomedical applications due to their biodegradability and biocompatibility:

- Tissue Engineering Scaffolds: Porous PHB-based scaffolds can guide tissue regeneration in bone, cartilage, and wound healing applications. [, , ]

- Drug Delivery Systems: PHB-based microspheres and nanoparticles offer controlled drug release capabilities for targeted therapies. [, ]

Q14: What is the environmental impact of PHB compared to traditional plastics?

A14: PHB presents a more sustainable alternative to conventional petroleum-based plastics due to its biodegradability and renewable feedstock origin. PHB degrades into non-toxic byproducts, reducing plastic waste accumulation in the environment. [, , ]

Q15: How are PHB-based materials recycled or managed as waste?

A15: PHB-based materials can be managed through various methods:

- Composting: PHB readily biodegrades under composting conditions, breaking down into carbon dioxide, water, and biomass. []

- Biogas Production: Anaerobic digestion of PHB can generate biogas, a renewable energy source. []

- Mechanical Recycling: Depending on the specific PHB type and application, mechanical recycling might be feasible for certain products. []

Q16: What are some of the analytical techniques used to characterize and quantify (R)-3-Hydroxybutyric acid and PHB?

A16: Researchers employ various techniques for analysis:

- Chromatography: Gas chromatography (GC) and liquid chromatography (LC) methods, often coupled with mass spectrometry (MS), enable the separation and quantification of (R)-3-Hydroxybutyric acid in various matrices. [, , ]

- Spectroscopy: Techniques like FTIR, NMR, and X-ray diffraction are used to characterize the structure, crystallinity, and morphology of PHB. [, , ]

Q17: What are some current research areas focusing on (R)-3-Hydroxybutyric acid and PHB?

A17: Ongoing research explores diverse avenues:

- Metabolic Engineering: Scientists are engineering microorganisms to enhance (R)-3-Hydroxybutyric acid and PHB production, aiming for higher yields and cost-effectiveness. [, ]

- Material Science: Researchers continue to develop and optimize PHB-based materials with tailored properties for specific applications in biomedicine, packaging, and other sectors. [, ]

- Microbiome Studies: The role of (R)-3-Hydroxybutyric acid as a signaling molecule in the gut microbiome and its influence on human health is a growing area of investigation. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。